molecular formula C21H17Cl2N3 B284636 N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

货号 B284636
分子量: 382.3 g/mol
InChI 键: IKBXYEIEFAOFAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, commonly known as GSK461364A, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and CDK2. It was first synthesized by GlaxoSmithKline and has been studied extensively for its potential therapeutic applications in cancer treatment.

作用机制

GSK461364A works by binding to the ATP-binding site of N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2, thereby preventing their activation and inhibiting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, GSK461364A has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and to reduce the severity of inflammation in animal models of inflammatory bowel disease.

实验室实验的优点和局限性

One advantage of GSK461364A is its specificity for N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2, which allows for targeted inhibition of the cell cycle in cancer cells. However, one limitation is its moderate yield in synthesis, which can make it difficult to obtain large quantities for use in experiments.

未来方向

There are several potential future directions for research on GSK461364A. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to optimize the synthesis of GSK461364A and to improve its yield for use in experiments.

合成方法

The synthesis of GSK461364A involves several steps, including the formation of the pyridine ring, the introduction of the indole moiety, and the final coupling of the dichlorophenyl group. The overall yield of the synthesis is moderate, with a reported yield of around 30%.

科学研究应用

GSK461364A has been extensively studied for its potential therapeutic applications in cancer treatment. N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2 are key regulators of the cell cycle, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. GSK461364A has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.

属性

分子式

C21H17Cl2N3

分子量

382.3 g/mol

IUPAC 名称

N-[(3,4-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C21H17Cl2N3/c1-13-20(15-6-2-3-7-18(15)25-13)21(26-19-8-4-5-11-24-19)14-9-10-16(22)17(23)12-14/h2-12,21,25H,1H3,(H,24,26)

InChI 键

IKBXYEIEFAOFAG-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=N4

规范 SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=N4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。